

Comparative analysis of volatile profiles containing 3,4-Dimethyl-2-pentanone

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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentanone

Cat. No.: B3384585

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Comparative Analysis of Volatile Profiles Featuring 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the volatile profiles of compounds containing **3,4-Dimethyl-2-pentanone**. The information is intended to assist in understanding its characteristics and potential applications in flavor chemistry and related fields. Due to limited direct comparative studies on **3,4-Dimethyl-2-pentanone**, this guide draws upon data from structurally similar ketones to provide a thorough overview.

Physicochemical and Sensory Profile Comparison

3,4-Dimethyl-2-pentanone belongs to the family of aliphatic ketones, which are significant contributors to the aroma of various foods. The structure, particularly the branching and position of the carbonyl group, plays a crucial role in determining the sensory properties of these compounds.^[1]

Below is a comparative table summarizing the physicochemical and sensory data of **3,4-Dimethyl-2-pentanone** and its related isomers and other C7 ketones.

Compound	Structure	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Odor Profile	Odor Threshold (in water)
3,4-Dimethyl-2-pentanone	<chem>CC(C)C(C)C(=O)C</chem>	$C_7H_{14}O$	114.19[2]	135[3]	Not explicitly documented; likely to have fruity, cheesy, or herbaceous notes based on similar branched ketones.	Data not available
2,4-Dimethyl-3-pentanone	<chem>CC(C)C(=O)C(C)C</chem>	$C_7H_{14}O$	114.19	125.4	Not explicitly documented; described as a secondary metabolite.	Data not available
4,4-Dimethyl-2-pentanone	<chem>(CH3)3CCH2COCH3</chem>	$C_7H_{14}O$	114.19	125-130	Not explicitly documented.	Data not available
2-Heptanone	<chem>CH3(CH2)4COCH3</chem>	$C_7H_{14}O$	114.19	151	Fruity, cheesy, banana-like.	140-3000 ppb[4]
3-Heptanone	<chem>CH3CH2C(=O)(CH2)3CH3</chem>	$C_7H_{14}O$	114.19	148-149	Fruity, spicy.	Data not available

4- Heptanone	CH ₃ (CH ₂) ₂ C(=O) (CH ₂) ₂ CH ₃	C ₇ H ₁₄ O	114.19	144	Green, fruity.	Data not available
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Experimental Protocols

Analysis of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices, including food.

1. Sample Preparation:

- Homogenize the solid food sample.
- Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).
- For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the headspace vial.
- Add a saturated solution of NaCl to enhance the release of volatile compounds.
- Add a known concentration of an internal standard for quantification purposes.
- Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

- Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.
- Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.

3. GC-MS Analysis:

- Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C) in splitless mode.
- Gas Chromatograph (GC) Conditions:
 - Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a final temperature (e.g., 250-280 °C) to separate the compounds based on their boiling points.
 - Carrier Gas: Use helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a suitable mass range (e.g., m/z 35-400).
 - Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

4. Quantification:

- Quantify the target analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.



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Experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for the sensory evaluation of flavor compounds.

1. Panelist Selection and Training:

- Recruit panelists based on their sensory acuity and availability.
- Screen candidates for their ability to detect and describe basic tastes and relevant aromas.
- Train a panel of 8-12 individuals to develop a consensus vocabulary for the sensory attributes of the target compounds.
- Use reference standards to calibrate the panelists on the intensity scale.

2. Sample Preparation:

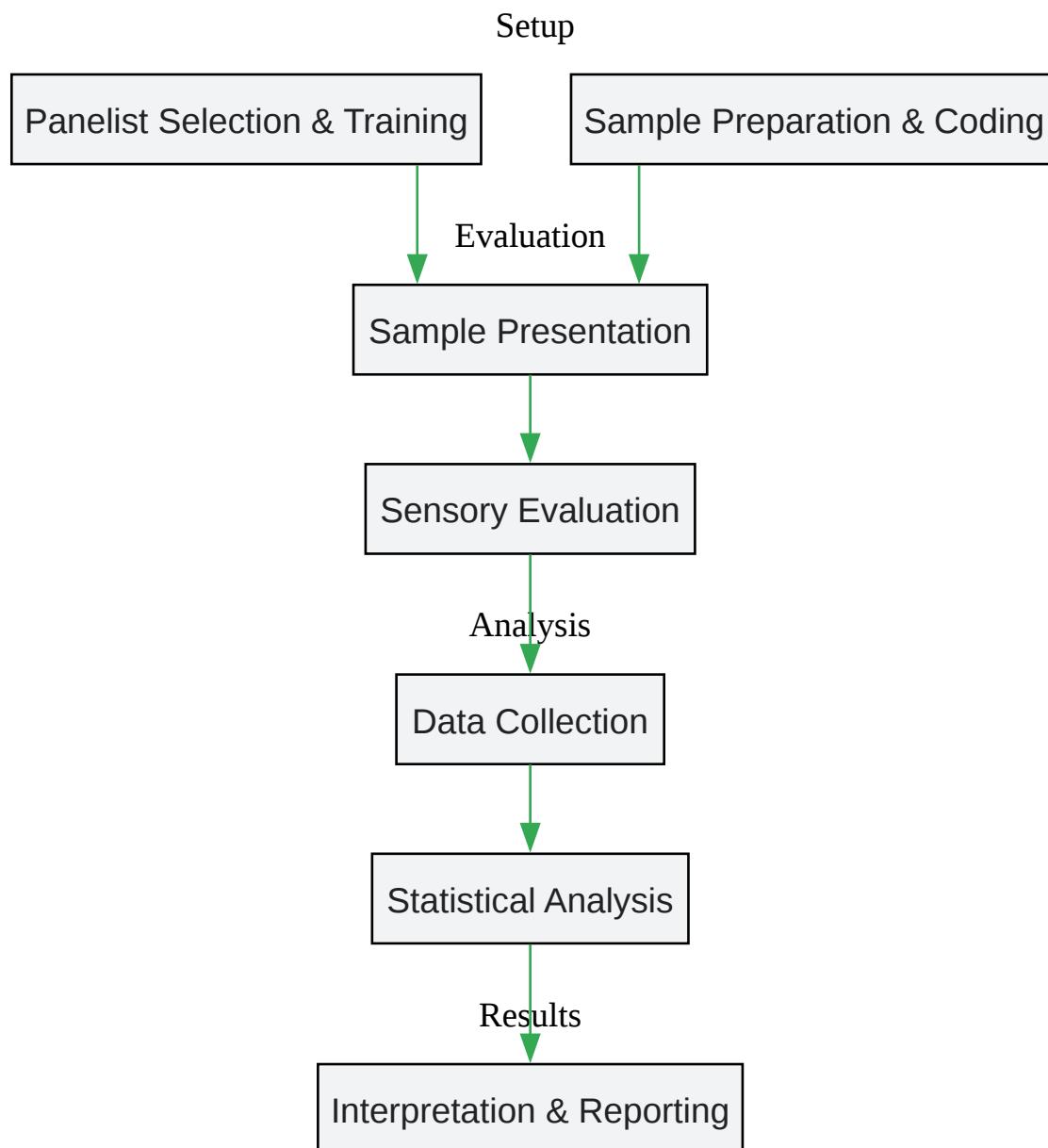
- Dissolve the ketone compounds in a neutral solvent (e.g., water, oil) or incorporate them into a neutral food base (e.g., milk, mashed potatoes) at concentrations relevant to their potential use levels and above their odor thresholds.
- Prepare a control sample without the added flavor compound.
- Code all samples with random three-digit numbers to blind the panelists.

3. Evaluation Procedure:

- Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists.
- Present the samples to each panelist in a randomized order.
- Instruct panelists to evaluate the aroma first, followed by the flavor.
- Provide palate cleansers (e.g., unsalted crackers, water) to be used between samples.

4. Data Collection and Analysis:

- Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
- Collect the data using sensory analysis software.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.



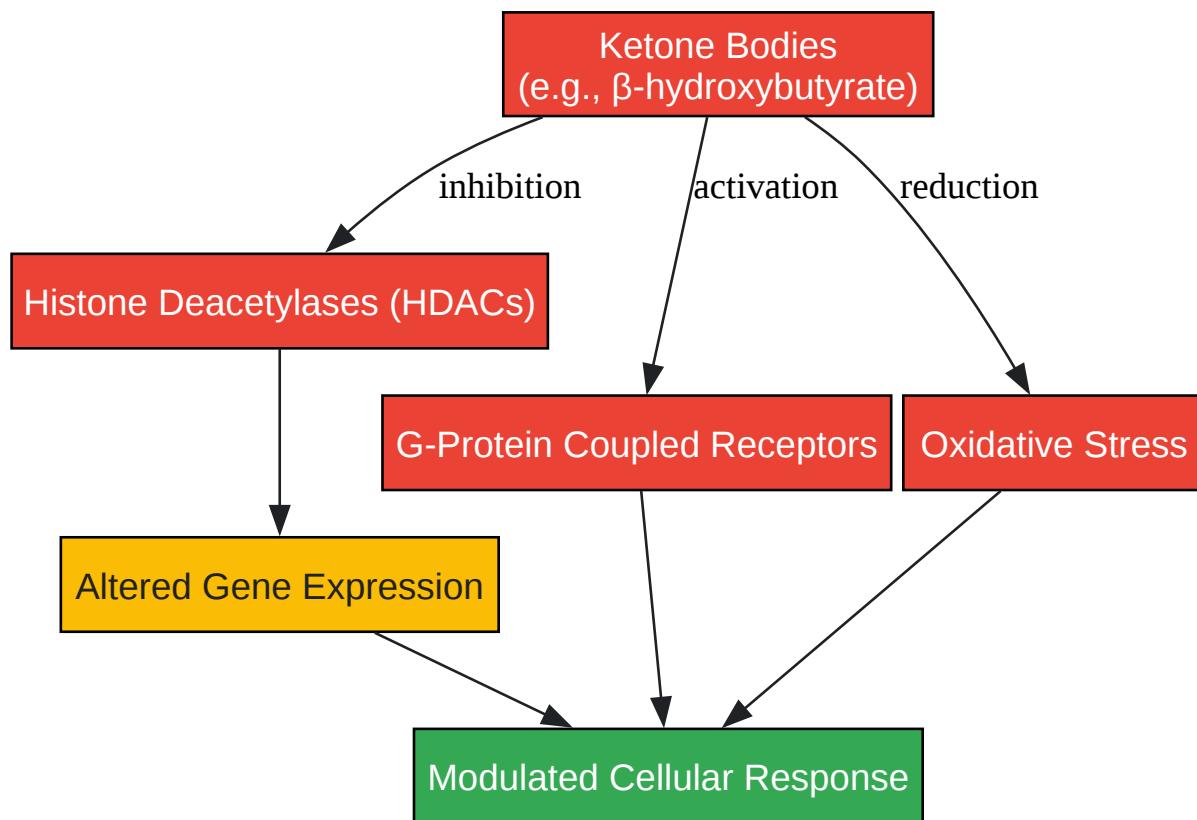
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Workflow for Quantitative Descriptive Analysis (QDA) of flavor compounds.

Potential Signaling Pathways

While specific signaling pathways for **3,4-Dimethyl-2-pentanone** have not been elucidated, it is worth noting that other ketones, known as ketone bodies (e.g., β -hydroxybutyrate and acetoacetate), act as signaling molecules in various physiological processes. These ketone bodies can modulate cellular functions by inhibiting histone deacetylases (HDACs), activating G-protein coupled receptors, and reducing oxidative stress.

Given that **3,4-Dimethyl-2-pentanone** is a branched-chain ketone, a class of compounds found in various natural products, its potential interaction with cellular signaling pathways, particularly in the context of chemosensation and metabolism, presents an area for future research.

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Simplified diagram of potential ketone body signaling pathways.

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